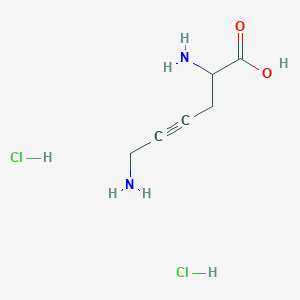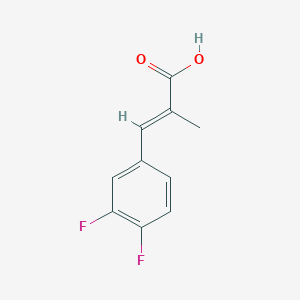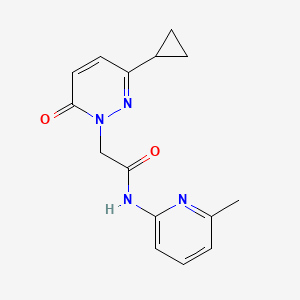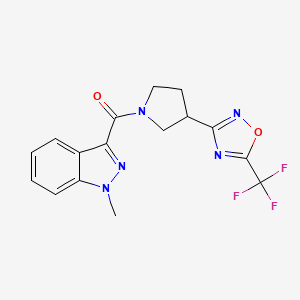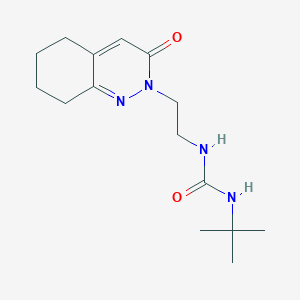
1-(tert-butyl)-3-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-butyl)-3-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)urea is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action has been studied extensively. In
Scientific Research Applications
1-(tert-butyl)-3-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)urea has potential applications in various scientific research fields. It has been studied extensively for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its antifungal and antibacterial properties and has shown potential as a therapeutic agent for various infections.
Mechanism Of Action
The mechanism of action of 1-(tert-butyl)-3-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)urea is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This compound also inhibits the growth of fungal and bacterial cells by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
1-(tert-butyl)-3-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)urea has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. This compound has also been shown to induce oxidative stress in cancer cells, leading to their death. In addition, it has been found to have anti-inflammatory properties and can reduce inflammation in various tissues.
Advantages And Limitations For Lab Experiments
1-(tert-butyl)-3-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized using a specific method. This compound has also been shown to have low toxicity, making it safe for use in lab experiments. However, the limitations of this compound include its limited solubility in water and its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on 1-(tert-butyl)-3-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)urea. One direction is to study its potential applications in the treatment of various infections, including fungal and bacterial infections. Another direction is to explore its potential as a therapeutic agent for other diseases, such as inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, 1-(tert-butyl)-3-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)urea is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to optimize its use in various scientific research fields.
Synthesis Methods
1-(tert-butyl)-3-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)urea is synthesized using a specific method that involves the reaction of tert-butyl isocyanate with 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethylamine. This reaction results in the formation of 1-(tert-butyl)-3-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)urea, which is a white crystalline solid.
properties
IUPAC Name |
1-tert-butyl-3-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)17-14(21)16-8-9-19-13(20)10-11-6-4-5-7-12(11)18-19/h10H,4-9H2,1-3H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHHCSSSYIKBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCN1C(=O)C=C2CCCCC2=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-3-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

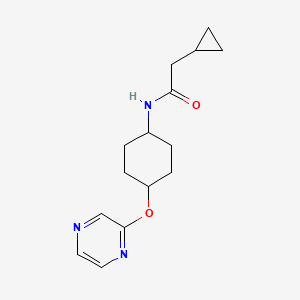
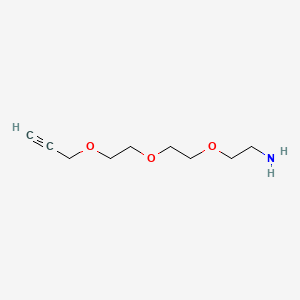
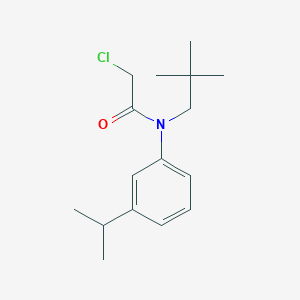


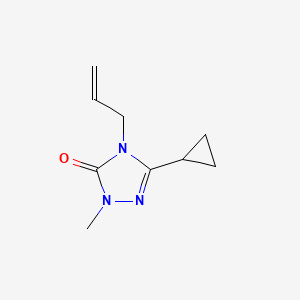
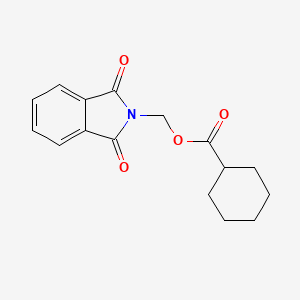
![2,5-dimethoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2756473.png)
![N-[2-[[2-(4-chlorophenyl)-2-oxoethyl]thio]-4-oxo-3-quinazolinyl]benzamide](/img/structure/B2756474.png)

